molecular formula C6H5ClNaO2S B082594 Sodium 4-Chlorobenzenesulfinate CAS No. 14752-66-0

Sodium 4-Chlorobenzenesulfinate

Cat. No.: B082594
CAS No.: 14752-66-0
M. Wt: 199.61 g/mol
InChI Key: GJAKRMFICWCSQW-UHFFFAOYSA-N
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Biological Activity

Sodium 4-chlorobenzenesulfinate (NaClC₆H₄SO₂) is a versatile sulfonate compound that has garnered interest due to its various biological activities and applications in organic synthesis. This article explores the biological activity of this compound, focusing on its antifungal properties, toxicity profiles, and potential therapeutic applications.

This compound is a sulfonate salt derived from 4-chlorobenzenesulfinic acid. It is characterized by the presence of a chlorobenzene ring, which contributes to its reactivity and biological activity. The compound's structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound and its derivatives. One notable case study involved the synthesis of a novel β-ketosulfone derivative from this compound, which exhibited significant anti-Candida activity against strains such as Candida albicans and Candida glabrata. The minimum inhibitory concentration (MIC) values for this compound ranged from 0.001950.00195 to 0.0078μg/mL0.0078\,\mu g/mL, demonstrating potent antifungal effects .

Case Study: Antifungal Efficacy

  • Compound Tested : β-ketosulfone derived from this compound
  • Tested Strains : Candida albicans, Candida glabrata, Candida tropicalis
  • MIC Values :
    • C. albicans: 0.001950.00195 to 0.0078μg/mL0.0078\,\mu g/mL
    • C. glabrata: 0.250.25 to 16μg/mL16\,\mu g/mL
  • Results : The compound exhibited fungicidal activity at 32μg/mL32\,\mu g/mL against multiple strains with minimal toxicity observed in vivo on Galleria mellonella larvae .

The antifungal mechanism of this compound appears to be linked to its ability to disrupt fungal cell wall synthesis and inhibit dimorphism in Candida species. This disruption is crucial as hyphal growth is necessary for stable biofilm formation, which is a significant factor in the pathogenicity of these fungi .

Toxicity Profile

Toxicity assessments have indicated that this compound exhibits low toxicity levels in vivo. In studies involving Galleria mellonella larvae, survival rates remained high (≥97%) when exposed to the compound at concentrations below toxic thresholds . Additionally, cytotoxicity tests on mammalian cells showed low cytotoxic effects, reinforcing its potential as a therapeutic agent.

Synthesis and Applications

This compound serves as a key intermediate in organic synthesis, particularly in the preparation of various organosulfur compounds. Its utility extends beyond antifungal applications; it can also be employed in C–S bond-forming reactions and as a building block for more complex organic molecules .

Summary of Biological Activities

Activity Description Reference
AntifungalEffective against Candida species with MIC values as low as 0.00195μg/mL0.00195\,\mu g/mL
Low ToxicityHigh survival rate in Galleria mellonella larvae (≥97%)
Organic SynthesisUsed as an intermediate for synthesizing organosulfur compounds

Properties

CAS No.

14752-66-0

Molecular Formula

C6H5ClNaO2S

Molecular Weight

199.61 g/mol

IUPAC Name

sodium;4-chlorobenzenesulfinate

InChI

InChI=1S/C6H5ClO2S.Na/c7-5-1-3-6(4-2-5)10(8)9;/h1-4H,(H,8,9);

InChI Key

GJAKRMFICWCSQW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1S(=O)[O-])Cl.[Na+]

Isomeric SMILES

C1=CC(=CC=C1S(=O)[O-])Cl.[Na+]

Canonical SMILES

C1=CC(=CC=C1S(=O)O)Cl.[Na]

Key on ui other cas no.

14752-66-0

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 504 g of sodium sulfite and 1.8 l of water was added portionwise 16 g of p-chlorobenzenesulfonyl chloride at 50° C. After being stirred at 55°-60° C. for 3 hours, the mixture was cooled with ice and white crystals which separated out were collected and washed with cold water to obtain 152 g of sodium p-chlorobenzenesulfinate. In a manner similar to Synthesis Example 1, sodium p-chlorobenzenesulfinate and ethyl chloroacetate were reacted to obtain ethyl p-chlorophenylsulfonyl acetate. The ester thus obtained (110 g) was added portionwise to a 20% sodium hydroxide aqueous solution while cooling with ice. During this procedure, white crystals separated out quickly. After stirring at room temperature for 1 hour, the mixture was cooled with ice and white crystals were collected by filtration and washed with isopropanol. The crystals thus obtained were dissolved in 300 ml of water and the solution was neutralized with diluted hydrochloric acid. The white crystals which separated out were collected by filtration, washed with water to obtain 90 g of p-chlorophenylsulfonylacetic acid.
Quantity
504 g
Type
reactant
Reaction Step One
Name
Quantity
1.8 L
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Name
sodium p-chlorobenzenesulfinate

Synthesis routes and methods II

Procedure details

To a stirred suspension of 12 g zinc dust in 300 ml boiling water was added portion-wise 21.1 g p-chlorobenzene-sulphonylchloride. After stirring 1 hour at 90° C., the mixture was cooled down and excess Na2CO3 added. The water was evaporated off leaving a mixture of white powder and zinc compound. The powder was repeatedly extracted with methanol and the extract was evaporated off. Acetone was then added and the precipitate was filtered, washed with acetone and dried. Yield 18 g.
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
12 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
p-chlorobenzenesulphinic acid sodium salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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